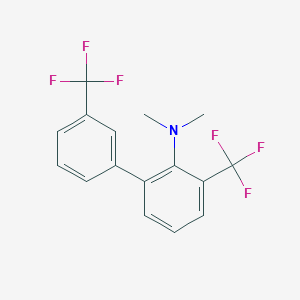

(3,3'-Bis(trifluoromethyl)biphenyl-2-yl)-dimethyl-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3,3'-Bis(trifluoromethyl)biphenyl-2-yl)-dimethyl-amine is a fluorinated aromatic amine characterized by a biphenyl backbone substituted with two trifluoromethyl (-CF₃) groups at the 3 and 3' positions and a dimethylamine (-N(CH₃)₂) group at the 2 position. Its molecular formula is C₁₆H₁₃F₆N, with a calculated molecular weight of 357.28 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and the use of polar solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may be optimized by adjusting parameters such as temperature, pressure, and reaction time to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

(3,3’-Bis(trifluoromethyl)biphenyl-2-yl)-dimethyl-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl oxides, while substitution reactions can produce a variety of substituted biphenyl derivatives .

Scientific Research Applications

(3,3’-Bis(trifluoromethyl)biphenyl-2-yl)-dimethyl-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3,3’-Bis(trifluoromethyl)biphenyl-2-yl)-dimethyl-amine involves its interaction with molecular targets through various pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The dimethylamine moiety can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between the target compound and analogous molecules:

Key Observations:

Core Structure : The biphenyl core in the target compound distinguishes it from pyridine () or ethylenediamine derivatives ().

Substituent Effects: Trifluoromethyl Groups: The dual -CF₃ groups in the target compound increase electron-withdrawing effects, reducing amine basicity compared to non-fluorinated analogs like 3fb. Lipophilicity: The -CF₃ groups enhance lipid solubility (logP ~4.2 estimated), which may improve blood-brain barrier penetration compared to 3',4'-difluorobiphenyl-2-amine (logP ~2.8).

Physicochemical Properties

Notes:

- The target compound’s lower basicity (due to -CF₃) may reduce protonation under physiological conditions, affecting bioavailability.

Biological Activity

(3,3'-Bis(trifluoromethyl)biphenyl-2-yl)-dimethyl-amine is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological evaluations, and the mechanisms underlying its action, drawing on diverse sources to provide a comprehensive overview.

The synthesis of this compound typically involves the reaction of trifluoromethyl-substituted biphenyl derivatives with dimethylamine. The resulting compound features a biphenyl structure with two trifluoromethyl groups that significantly influence its electronic properties and biological activity.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit notable anticancer properties. For instance, derivatives of biphenyl compounds have been shown to selectively activate SHP1, which plays a crucial role in inhibiting cancer cell proliferation. The compound's structural features may enhance its binding affinity to target proteins involved in cancer pathways, thus promoting apoptosis in malignant cells.

Table 1: Summary of Biological Activities of Related Compounds

| Compound Name | Target Activity | IC50 Value (μM) | Reference |

|---|---|---|---|

| 5az-ba | SHP1 Activator | 1.54–2.10 | |

| 5aa | Anti-tumor | 1.65–5.51 | |

| 12126065 | HIV-1 Inhibitor | 0.24 |

The mechanism by which this compound exerts its biological effects may involve several pathways:

- SHP1 Activation : The compound may enhance SHP1 activity, leading to the deactivation of STAT3, a transcription factor associated with tumor growth and survival.

- Inhibition of Signaling Pathways : Similar compounds have been shown to inhibit NF-kB and STAT1 signaling pathways, contributing to their anti-inflammatory and anticancer effects.

- Cell Viability Assays : In vitro studies using various cancer cell lines have demonstrated significant cytotoxic effects, suggesting that the compound can effectively reduce cell viability at low concentrations.

Study on Antitumor Activity

A notable study evaluated the efficacy of a related compound that shares structural similarities with this compound. The study found that this compound exhibited an IC50 value less than 2 μM against acute lymphoblastic leukemia cells, indicating potent antitumor activity . The results suggest that modifications in the biphenyl structure can lead to enhanced biological efficacy.

Study on HIV Protease Inhibition

Another investigation focused on the design of HIV protease inhibitors based on similar biphenyl scaffolds. These studies revealed that specific substitutions on the biphenyl rings could significantly improve antiviral activity against resistant strains of HIV . This highlights the versatility of biphenyl derivatives in developing therapeutics for various diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3,3'-Bis(trifluoromethyl)biphenyl-2-yl)-dimethyl-amine, and how are intermediates characterized?

- Methodological Answer : The compound can be synthesized via cross-coupling reactions starting from trifluoromethyl-substituted aryl halides. For example, intermediates like 3-trifluoromethyl-4-chlorophenol and 2,5-dimethyl-4-fluoronitrobenzene are reacted under basic conditions (e.g., K₂CO₃) to form biphenyl ethers, followed by nitro group reduction (e.g., Fe/HCl) and dimethylamination using formic acid and dimethylamine . Key intermediates are characterized via NMR (¹H/¹⁹F) and mass spectrometry (EI-MS), as demonstrated for structurally similar bis(trifluoromethyl)aniline derivatives .

Q. How do trifluoromethyl groups influence the compound’s stability during purification?

- Methodological Answer : The electron-withdrawing trifluoromethyl groups enhance thermal stability but complicate crystallization. Purification via reduced-pressure distillation is recommended, as boiling points for analogous bis(trifluoromethyl) compounds (e.g., 358 K at 0.020 bar) are well-documented . Column chromatography with fluorophilic stationary phases (e.g., C18-modified silica) improves separation efficiency for polar byproducts .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Due to potential health hazards (e.g., respiratory irritation), use PPE (gloves, goggles, fume hood) and avoid skin contact. Storage under inert gas (N₂/Ar) prevents degradation, as trifluoromethyl groups are prone to hydrolytic cleavage in humid environments. Spill management requires neutralization with alkaline absorbents (e.g., NaHCO₃) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives for materials science applications?

- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and steric effects of dimethylamino and trifluoromethyl groups. For example, fluorinated biphenyls exhibit low dielectric constants, making them candidates for insulating materials. Molecular dynamics simulations assess packing efficiency in polymer matrices, as seen in fluorinated poly(amide imide)s .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns)?

- Methodological Answer : Conflicting NMR signals may arise from dynamic rotational barriers in the biphenyl core. Variable-temperature NMR (VT-NMR) between 233–313 K can identify conformational exchange. For precise assignments, 2D techniques (HSQC, HMBC) and isotopic labeling (¹³C/¹⁵N) are essential, as applied to bis(trifluoromethyl)aniline derivatives .

Q. How do reaction conditions (solvent, catalyst) impact Suzuki-Miyaura coupling yields for biphenyl intermediates?

- Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance solubility of trifluoromethylated substrates but may promote side reactions. Pd(PPh₃)₄ or XPhos Pd G3 catalysts improve coupling efficiency for electron-deficient aryl halides. For example, 3,5-bis(trifluoromethyl)phenylboronic acid achieves >90% yield in toluene/EtOH (3:1) with K₃PO₄ as base .

Q. What thermodynamic parameters govern the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer : Reaction thermochemistry data (ΔrH° = 1456 ± 8.8 kJ/mol for protonation of bis(trifluoromethyl)aniline) suggest strong electron-deficient aromatic systems require elevated temperatures for nucleophilic attack. Kinetic studies using DSC or in situ IR spectroscopy quantify activation energies, guiding optimization of amination steps .

Properties

Molecular Formula |

C16H13F6N |

|---|---|

Molecular Weight |

333.27 g/mol |

IUPAC Name |

N,N-dimethyl-2-(trifluoromethyl)-6-[3-(trifluoromethyl)phenyl]aniline |

InChI |

InChI=1S/C16H13F6N/c1-23(2)14-12(7-4-8-13(14)16(20,21)22)10-5-3-6-11(9-10)15(17,18)19/h3-9H,1-2H3 |

InChI Key |

GQHAHVYXQCXCAD-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=C(C=CC=C1C(F)(F)F)C2=CC(=CC=C2)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.